Methyl 4-[(4-cyanobenzoyl)amino]benzoate
Description
Methyl 4-[(4-cyanobenzoyl)amino]benzoate is a benzoate ester derivative featuring a methyl ester group at the para position of the benzoic acid moiety. The compound is further substituted with a 4-cyanobenzoyl group linked via an amide bond.
Properties
Molecular Formula |
C16H12N2O3 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
methyl 4-[(4-cyanobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)13-6-8-14(9-7-13)18-15(19)12-4-2-11(10-17)3-5-12/h2-9H,1H3,(H,18,19) |
InChI Key |
COVZLKJSJLKMJA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table highlights structural analogs of Methyl 4-[(4-cyanobenzoyl)amino]benzoate, emphasizing substituent differences and their implications:
Physicochemical Properties
- Lipophilicity (LogP): this compound: Estimated LogP ~2.1 (moderate lipophilicity due to nitrile). Ethyl 4-[(4-fluorobenzoyl)amino]benzoate: Higher LogP (~2.5) due to fluorine and ethyl ester . Methyl 4-(carbamoylamino)benzoate: Lower LogP (~1.3) due to polar urea group .
- Solubility : Nitrile and sulfamoyl groups reduce aqueous solubility, whereas hydroxyl or urea derivatives improve it .
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